molecular formula C23H24O5 B11984608 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one

Cat. No.: B11984608
M. Wt: 380.4 g/mol
InChI Key: UDBVJKCWLNBJFH-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core, a dihydrobenzo[b][1,4]dioxin moiety, and various alkyl and alkoxy substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the cyclization of a catechol derivative with an appropriate alkylating agent to form the dihydrobenzo[b][1,4]dioxin ring.

    Alkylation and Alkoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize side reactions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted chromenones.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one: Similar structure with a methoxy group instead of an isopropoxy group.

    (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Contains a boronic acid group instead of the chromenone core.

    3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol: Similar structure with a methanol group instead of the chromenone core.

Uniqueness

The uniqueness of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-propan-2-yloxychromen-4-one

InChI

InChI=1S/C23H24O5/c1-5-15-10-17-20(12-19(15)27-13(2)3)28-14(4)22(23(17)24)16-6-7-18-21(11-16)26-9-8-25-18/h6-7,10-13H,5,8-9H2,1-4H3

InChI Key

UDBVJKCWLNBJFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C

Origin of Product

United States

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